molecular formula C34H50 B15177492 [trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl CAS No. 79832-84-1

[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl

Cat. No.: B15177492
CAS No.: 79832-84-1
M. Wt: 458.8 g/mol
InChI Key: NBOMAZVNDYECTP-UHFFFAOYSA-N
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Description

[trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl is an organic compound with the molecular formula C₃₄H₅₀. It is a biphenyl derivative where each phenyl ring is substituted with a 4-pentylcyclohexyl group in a trans configuration. This compound is known for its applications in liquid crystal displays due to its unique molecular structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl typically involves the coupling of 4-pentylcyclohexyl bromide with biphenyl under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired biphenyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

[trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of [trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl is primarily related to its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, making it useful in liquid crystal displays. The molecular targets and pathways involved include interactions with electric fields and the formation of ordered phases in liquid crystal materials .

Comparison with Similar Compounds

Similar Compounds

  • [trans(trans)]-4,4’-Bis(4-butylcyclohexyl)biphenyl
  • [trans(trans)]-4,4’-Bis(4-propylcyclohexyl)biphenyl
  • [trans(trans)]-4,4’-Bis(4-ethylcyclohexyl)biphenyl

Uniqueness

Compared to similar compounds, [trans(trans)]-4,4’-Bis(4-pentylcyclohexyl)biphenyl has a longer alkyl chain, which can influence its liquid crystal properties, such as transition temperatures and phase stability. This makes it particularly suitable for specific applications in liquid crystal displays where these properties are critical .

Properties

CAS No.

79832-84-1

Molecular Formula

C34H50

Molecular Weight

458.8 g/mol

IUPAC Name

1-(4-pentylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene

InChI

InChI=1S/C34H50/c1-3-5-7-9-27-11-15-29(16-12-27)31-19-23-33(24-20-31)34-25-21-32(22-26-34)30-17-13-28(14-18-30)10-8-6-4-2/h19-30H,3-18H2,1-2H3

InChI Key

NBOMAZVNDYECTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCCCC

Origin of Product

United States

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